molecular formula C10H8ClN3O2 B5034994 [1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid

[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid

Cat. No. B5034994
M. Wt: 237.64 g/mol
InChI Key: KIMOEXUWOCDQTI-UHFFFAOYSA-N
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Description

4-Chlorophenylacetic acid is a chlorinated phenyl acetic acid . It has a molecular formula of C8H7ClO2 and a molecular weight of 170.59 g/mol . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .


Molecular Structure Analysis

The molecular structure of 4-Chlorophenylacetic acid consists of a benzene ring with a chlorine atom and an acetic acid group attached . The SMILES string for this compound is OC(=O)Cc1ccc(Cl)cc1 .


Physical And Chemical Properties Analysis

4-Chlorophenylacetic acid is a solid compound . It has a melting point of 102-105 °C . It is soluble in ethanol .

Scientific Research Applications

Synthesis and Structural Studies

  • Chemical Synthesis and Characterization : Compounds similar to "[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid" have been synthesized and characterized using techniques like X-ray diffraction, IR, and NMR spectroscopy. These studies often explore the molecular structure and intermolecular interactions, such as hydrogen bonding, within these compounds (Şahin et al., 2014).

Biological Activity and Pharmaceutical Applications

  • Biological Activities : Research has shown that derivatives of this compound exhibit various biological activities. For example, some studies have focused on their potential as lipase and α-glucosidase inhibitors, which could have implications in treating conditions like obesity and diabetes (Bekircan et al., 2015).

Material Science and Chemistry

  • Materials Science Applications : The triazole derivatives have been explored for their potential in materials science. For instance, they have been used in the synthesis of photo-cross-linkable polymers, which have applications in areas such as corrosion inhibition (Baskar et al., 2014).

Molecular Interaction Studies

  • Molecular Interaction Analysis : Studies have also delved into the analysis of molecular interactions in these compounds, such as π-hole tetrel bonding interactions. This research contributes to a deeper understanding of the chemical properties and reactivity of these molecules (Ahmed et al., 2020).

Diverse Chemical Reactions

  • Exploration of Chemical Reactions : The compound and its derivatives have been used to study various chemical reactions, providing insights into synthetic pathways and reaction mechanisms. This includes research on cycloadditions, homologization, and cyclization reactions (Pokhodylo et al., 2020).

Mechanism of Action

While the mechanism of action for “[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid” is not available, 4-Chlorophenylacetic acid is known to possess anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer .

Safety and Hazards

4-Chlorophenylacetic acid is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled or in contact with skin .

properties

IUPAC Name

2-[3-(4-chlorophenyl)triazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-1-3-8(4-2-7)14-9(5-10(15)16)6-12-13-14/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMOEXUWOCDQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 2
[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 3
[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 4
[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 5
[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 6
[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid

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